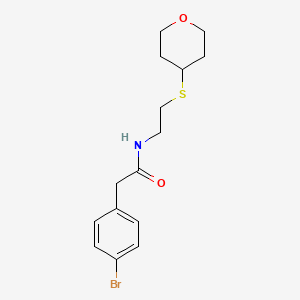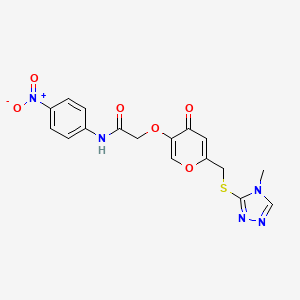
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as PTDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDA is a heterocyclic compound that contains a triazole ring and two carboxylic acid groups. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, including the development of new materials, such as metal-organic frameworks (MOFs), and as a building block for the synthesis of other compounds. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been studied for its potential applications in drug delivery and as an anticancer agent.
作用機序
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in the folate cycle and the synthesis of DNA, respectively. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also interact with other cellular targets, such as proteins and nucleic acids, to exert its effects.
Biochemical and Physiological Effects:
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been shown to have anti-inflammatory effects and to decrease the levels of pro-inflammatory cytokines. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid in lab experiments is its stability and solubility in water and organic solvents. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is also relatively easy to synthesize using various methods. However, one limitation of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, which may limit its use in some research areas.
将来の方向性
There are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research, including the development of new materials and the synthesis of other compounds using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid as a building block. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in drug delivery and as an anticancer agent. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid should be further elucidated to better understand its effects on cellular targets. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in other areas, such as immunology and neurology.
Conclusion:
In conclusion, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, and there are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid shows promise as a building block for the synthesis of new materials and as a potential anticancer agent, among other applications.
合成法
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized using various methods, including the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with acetic anhydride in the presence of phosphoric acid. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can also be synthesized using a one-pot, three-component reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, maleic anhydride, and acetic anhydride in the presence of a catalyst.
特性
IUPAC Name |
1-phenyltriazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-8(10(16)17)13(12-11-7)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVZJQKNVXDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

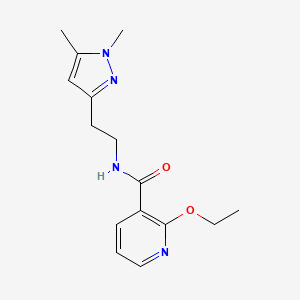

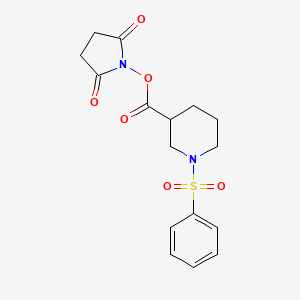
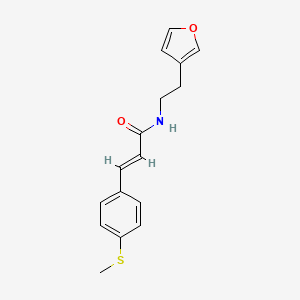
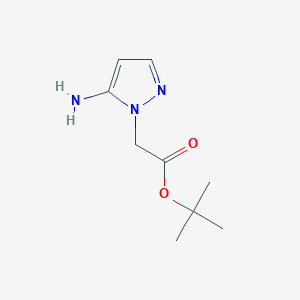

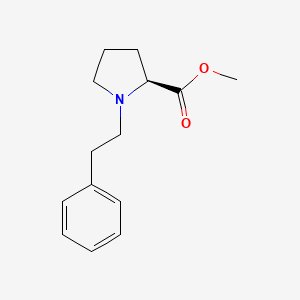

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

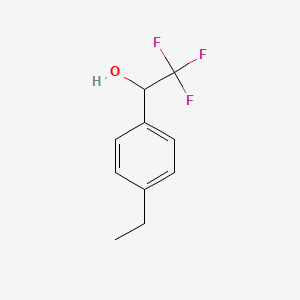
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
